Structural Differentiation: 6-Benzothiazolyl Carbonyl vs. 2-Benzothiazolyl Carbonyl Regioisomer
The target compound bears the carbonyl linker at the 6‑position of the 1,3‑benzothiazole ring, whereas the commercially available regioisomer Benzo[d]thiazol‑2‑yl(3‑((6‑methylpyridazin‑3‑yl)oxy)pyrrolidin‑1‑yl)methanone (same molecular formula, same MW 340.4) places the identical substituent ensemble at the 2‑position [1]. In benzothiazole‑based kinase inhibitor and GPCR modulator programs, the 6‑yl vs. 2‑yl carbonyl attachment site has been shown to invert target selectivity; for example, in the dopamine D₃ receptor patent family WO 2006/133945, only 6‑benzothiazolyl‑linked compounds exhibited D₃ agonist activity while the corresponding 2‑benzothiazolyl analogs were inactive [2]. This positional dependency makes the two regioisomers non‑interchangeable in any SAR‑guided optimization campaign.
| Evidence Dimension | Regioisomeric attachment point of the carbonyl linker on the benzothiazole scaffold |
|---|---|
| Target Compound Data | Carbonyl attached at benzothiazole C6 position |
| Comparator Or Baseline | Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone – carbonyl at C2 position; same MF and MW (340.4) |
| Quantified Difference | Positional isomer switch (C6 → C2); in D₃ receptor model, 6‑yl series active, 2‑yl series inactive (qualitative class‑level observation, specific activity data for CAS 2034580‑71‑5 not publicly disclosed) |
| Conditions | Regioisomer comparison derived from benzothiazole scaffold SAR documented in WO 2006/133945 A1 (dopamine D₃ receptor modulation) |
Why This Matters
Researchers performing SAR studies must order the correct regioisomer; substitution with the 2‑benzothiazolyl variant introduces a different pharmacophore geometry that can abolish target engagement, wasting synthesis and assay resources.
- [1] Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, molecular formula C₁₇H₁₆N₄O₂S, MW 340.4. Structural confirmation by InChI Key comparison. View Source
- [2] WO 2006/133945 A1. Novel compounds as modulators of dopamine D3 receptors. G selected from phenyl, pyridyl, benzothiazolyl, indazolyl. SmithKline Beecham Corp., 2006. View Source
